[(1-Butoxyethenyl)oxy](trimethyl)silane
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Overview
Description
(1-Butoxyethenyl)oxysilane is a chemical compound with the molecular formula C9H20O2Si . It consists of a silicon atom bonded to three methyl groups and an ethoxy group, which is further bonded to a butoxyethenyl group. This compound is part of the silane family, known for their applications in various chemical processes and industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butoxyethenyl)oxysilane typically involves the reaction of trimethylsilyl chloride with butoxyethenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods
Industrial production of (1-Butoxyethenyl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(1-Butoxyethenyl)oxysilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The butoxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with (1-Butoxyethenyl)oxysilane include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the reaction conditions and reagents used .
Scientific Research Applications
(1-Butoxyethenyl)oxysilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It is used in the modification of biomolecules for research purposes.
Industry: It is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of (1-Butoxyethenyl)oxysilane involves the formation of stable silicon-oxygen bonds. The compound can act as a radical H-donor or hydride donor, making it useful in various reduction and substitution reactions. The molecular targets and pathways involved include the silicon-oxygen bond formation and cleavage, which are crucial for its reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl ethoxide
- Trimethylsilyl butoxide
Uniqueness
(1-Butoxyethenyl)oxysilane is unique due to its butoxyethenyl group, which provides additional reactivity and versatility compared to other similar silanes. This makes it particularly useful in specialized applications where specific reactivity is required .
Properties
CAS No. |
108167-65-3 |
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Molecular Formula |
C9H20O2Si |
Molecular Weight |
188.34 g/mol |
IUPAC Name |
1-butoxyethenoxy(trimethyl)silane |
InChI |
InChI=1S/C9H20O2Si/c1-6-7-8-10-9(2)11-12(3,4)5/h2,6-8H2,1,3-5H3 |
InChI Key |
QVOVAPDFMDEZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=C)O[Si](C)(C)C |
Origin of Product |
United States |
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